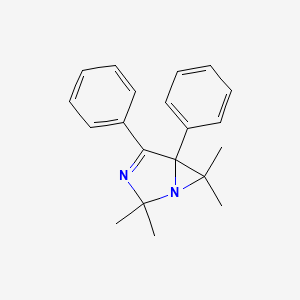
2,2,6,6-Tetramethyl-4,5-diphenyl-1,3-diazabicyclo(3.1.0)hex-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-4,5-diphenyl-1,3-diazabicyclo(3.1.0)hex-3-ene is a complex organic compound known for its unique bicyclic structure. This compound is characterized by its stability and reactivity, making it a subject of interest in various fields of scientific research, including organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4,5-diphenyl-1,3-diazabicyclo(3.1.0)hex-3-ene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate diazabicyclohexane precursor.
Cyclization Reaction: The precursor undergoes a cyclization reaction under controlled conditions, often involving a catalyst to facilitate the formation of the bicyclic structure.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-4,5-diphenyl-1,3-diazabicyclo(3.1.0)hex-3-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2,6,6-Tetramethyl-4,5-diphenyl-1,3-diazabicyclo(3.1.0)hex-3-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2,2,6,6-Tetramethyl-4,5-diphenyl-1,3-diazabicyclo(3.1.0)hex-3-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Another bicyclic compound with similar structural features.
4,4,6,6-Tetramethylbicyclo(3.1.0)hex-2-ene: Shares the bicyclic framework but differs in functional groups.
Uniqueness
2,2,6,6-Tetramethyl-4,5-diphenyl-1,3-diazabicyclo(3.1.0)hex-3-ene stands out due to its specific substitution pattern and the presence of phenyl groups, which confer unique reactivity and stability compared to other similar compounds.
This detailed overview provides a comprehensive understanding of 2,2,6,6-Tetramethyl-4,5-diphenyl-1,3-diazabicyclo(310)hex-3-ene, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
CAS No. |
38202-11-8 |
|---|---|
Molecular Formula |
C20H22N2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-4,5-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |
InChI |
InChI=1S/C20H22N2/c1-18(2)20(16-13-9-6-10-14-16)17(15-11-7-5-8-12-15)21-19(3,4)22(18)20/h5-14H,1-4H3 |
InChI Key |
JRQNMGPQAWXIPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(N1C(N=C2C3=CC=CC=C3)(C)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















